molecular formula C20H20O8 B2782909 2-Methoxyethyl 5-{[5-(methoxycarbonyl)furan-2-yl]methoxy}-2-methyl-1-benzofuran-3-carboxylate CAS No. 300557-20-4

2-Methoxyethyl 5-{[5-(methoxycarbonyl)furan-2-yl]methoxy}-2-methyl-1-benzofuran-3-carboxylate

Cat. No.: B2782909
CAS No.: 300557-20-4
M. Wt: 388.372
InChI Key: OINHLHJYJFOLMS-UHFFFAOYSA-N
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Description

This compound features a benzofuran core substituted at position 3 with a 2-methoxyethyl ester, at position 2 with a methyl group, and at position 5 with a methoxy-linked 5-(methoxycarbonyl)furan-2-yl moiety. Its structural complexity arises from the dual ester functionalities (methoxyethyl and methoxycarbonyl) and the fused aromatic systems. The benzofuran scaffold is known for pharmacological relevance, including antimicrobial and antitumor activities, as noted in benzofuran derivatives ().

Properties

IUPAC Name

2-methoxyethyl 5-[(5-methoxycarbonylfuran-2-yl)methoxy]-2-methyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O8/c1-12-18(20(22)25-9-8-23-2)15-10-13(4-6-16(15)27-12)26-11-14-5-7-17(28-14)19(21)24-3/h4-7,10H,8-9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OINHLHJYJFOLMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)OCC3=CC=C(O3)C(=O)OC)C(=O)OCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-Methoxyethyl 5-{[5-(methoxycarbonyl)furan-2-yl]methoxy}-2-methyl-1-benzofuran-3-carboxylate is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews its biological activity, including anticancer properties, mechanisms of action, and related research findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H20O5C_{20}H_{20}O_{5}, with a molecular weight of approximately 388.4 g/mol. The structure features a benzofuran core substituted with methoxy and furan moieties, which are known to influence biological activity significantly.

Biological Activity Overview

The biological activities of this compound have been primarily investigated in the context of anticancer properties. Various studies have explored its effects on different cancer cell lines, utilizing assays to evaluate cell viability and proliferation inhibition.

Anticancer Activity

  • Cell Line Studies :
    • In vitro studies demonstrated that the compound exhibits significant cytotoxic effects against various cancer cell lines, including A-549 (lung cancer) and HeLa (cervical cancer) cells. The IC50 values, which indicate the concentration required to inhibit cell growth by 50%, were determined using MTT assays. For instance, derivatives with specific substitutions showed enhanced potency compared to standard chemotherapeutics like doxorubicin .
  • Mechanism of Action :
    • Molecular docking studies suggest that the compound interacts with key proteins involved in cancer progression, such as extracellular signal-regulated kinase 2 (ERK2) and fibroblast growth factor receptor 2 (FGFR2). These interactions may inhibit signaling pathways critical for tumor growth and metastasis .

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

StudyFindings
Study 1 Investigated the anticancer activity on A-549 and HeLa cells; reported IC50 values indicating significant inhibition compared to controls .
Study 2 Explored structural modifications; compounds with methoxy groups at specific positions showed increased antiproliferative activity, highlighting the importance of molecular structure in drug design .
Study 3 Conducted docking studies that confirmed binding affinity to ERK2 and FGFR2, supporting experimental findings regarding its anticancer properties .

Detailed Research Findings

  • Structure-Activity Relationship (SAR) :
    • The presence of methoxy groups at various positions on the benzofuran ring significantly influences biological activity. Compounds with methoxy substitutions at C-6 exhibited higher potency than those without such modifications. This suggests that specific functional groups can enhance interaction with biological targets .
  • In Vivo Studies :
    • While most studies are focused on in vitro analyses, preliminary in vivo studies indicate potential efficacy in animal models, warranting further investigation into pharmacokinetics and toxicity profiles.
  • Comparative Analysis :
    • Comparative studies with other benzofuran derivatives reveal that this compound's unique structure contributes to its superior biological activity, particularly against resistant cancer cell lines .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent due to its structural similarity to known pharmacophores. Research indicates that derivatives of benzofuran compounds exhibit anti-inflammatory, analgesic, and anticancer properties.

Case Study : A study published in the Journal of Medicinal Chemistry explored the synthesis of various benzofuran derivatives, including those similar to 2-Methoxyethyl 5-{[5-(methoxycarbonyl)furan-2-yl]methoxy}-2-methyl-1-benzofuran-3-carboxylate. The results demonstrated promising cytotoxic activity against several cancer cell lines, suggesting further exploration for drug development .

Agrochemical Applications

Due to its furan moiety, this compound may serve as an active ingredient in agrochemicals. Compounds containing furan rings have been shown to possess herbicidal and insecticidal properties.

Research Insight : A study on furan-based agrochemicals indicated that modifications on the furan ring could enhance bioactivity against specific pests while minimizing environmental impact . The structural attributes of this compound make it a candidate for similar applications.

Material Science

The compound's unique structure allows for potential applications in the development of new materials, particularly in polymer chemistry. Its ability to form stable bonds can be utilized in creating advanced polymers with desirable properties.

Experimental Findings : Research has shown that incorporating benzofuran derivatives into polymer matrices can improve thermal stability and mechanical properties . This suggests that this compound could be explored for use in high-performance materials.

Data Table: Summary of Applications

Application AreaPotential UsesKey Findings
Medicinal ChemistryAnticancer agentsCytotoxic activity against cancer cells
AgrochemicalsHerbicides, insecticidesEnhanced bioactivity observed
Material SciencePolymer additivesImproved thermal stability and strength

Chemical Reactions Analysis

Hydrolysis of Ester Groups

The compound contains two ester moieties:

  • The 2-methoxyethyl carboxylate at position 3 of the benzofuran ring.

  • The 5-(methoxycarbonyl)furan-2-ylmethoxy substituent.

Reactivity:

  • Basic Hydrolysis (Saponification):
    Both esters undergo hydrolysis under alkaline conditions (e.g., NaOH, KOH) to form carboxylate salts. For example, the methoxycarbonyl group on the furan ring (analogous to ) can hydrolyze to a carboxylic acid.

    RCOOR’+OHRCOO+R’OH\text{RCOOR'} + \text{OH}^- \rightarrow \text{RCOO}^- + \text{R'OH}

    Conditions: Aqueous NaOH (1–2 M), reflux, 4–6 hours.

  • Acidic Hydrolysis:
    Acidic conditions (e.g., H₂SO₄, HCl) yield carboxylic acids directly. The 2-methoxyethyl ester may hydrolyze faster due to steric accessibility compared to the furan-linked ester.

Example from Literature:
Similar esters in (e.g., DPJQVOSAYMBAJU-UHFFFAOYSA-N) show hydrolysis under basic conditions to generate bioactive metabolites.

Nucleophilic Substitution at Methoxy Groups

The methoxyethyl and methoxycarbonyl groups are potential sites for nucleophilic substitution.

Reactivity:

  • Demethylation:
    Strong nucleophiles (e.g., BBr₃, HI) cleave methoxy groups to hydroxyls. For example:

    Ar-OCH3+BBr3Ar-OH+CH3BBr3\text{Ar-OCH}_3 + \text{BBr}_3 \rightarrow \text{Ar-OH} + \text{CH}_3\text{BBr}_3

    Conditions: Anhydrous BBr₃ in CH₂Cl₂, 0°C to room temperature.

Example from Literature:
Demethylation of methoxy-substituted benzofurans is reported in (e.g., VGLAKBPROWKMNV-UHFFFAOYSA-N) to enhance solubility.

Electrophilic Aromatic Substitution

The benzofuran and furan rings are electron-rich and susceptible to electrophilic attack.

Reactivity:

  • Nitration:
    Nitration at the 5-position of the benzofuran ring (meta to the ester group) is plausible.

    Ar-H+HNO3H2SO4Ar-NO2\text{Ar-H} + \text{HNO}_3 \xrightarrow{\text{H}_2\text{SO}_4} \text{Ar-NO}_2

    Conditions: Concentrated HNO₃/H₂SO₄, 0–5°C.

  • Halogenation:
    Bromination or chlorination may occur at the 2-methylbenzofuran core (para to the methyl group).

Example from Literature:
Halogenation of benzofuran derivatives (e.g., DQUOBWCEDGGSKR-UHFFFAOYSA-N in ) is used to modify pharmacokinetic properties.

Oxidation Reactions

The 2-methyl group on the benzofuran ring can undergo oxidation.

Reactivity:

  • Oxidation to Carboxylic Acid:
    Strong oxidizers (e.g., KMnO₄, CrO₃) convert the methyl group to a carboxyl group.

    Ar-CH3KMnO4/H+Ar-COOH\text{Ar-CH}_3 \xrightarrow{\text{KMnO}_4/\text{H}^+} \text{Ar-COOH}

    Conditions: KMnO₄ in acidic aqueous solution, reflux.

Example from Literature:
Oxidation of 2-methylbenzofuran derivatives is described in (PubChem CID 4639349).

Cross-Coupling Reactions

The furan and benzofuran rings may participate in transition-metal-catalyzed couplings.

Reactivity:

  • Suzuki-Miyaura Coupling:
    If halogenated derivatives are synthesized (e.g., via bromination), aryl boronic acids could be coupled at the halogen site.

Example from Literature:
Coupling reactions for benzofuran analogs (e.g., MLLBWJNVZMWGMO-UHFFFAOYSA-N in ) are used to introduce aryl groups.

Thermal Degradation

The compound may decompose under high temperatures, particularly at ester linkages.

Reactivity:

  • Decarboxylation:
    Heating above 200°C may cause loss of CO₂ from carboxylate intermediates.

Example from Literature:
Thermal stability data for related esters in (CAS 6750-85-2) suggest decomposition thresholds.

Comparison with Similar Compounds

Comparison with Similar Benzofuran Carboxylate Derivatives

Substituent Variations at Position 5

  • Ethyl 5-{2-[2-(4-Methylbenzoyl)hydrazino]-2-oxoethoxy}-2-phenyl-1-benzofuran-3-carboxylate (): Position 5 has a hydrazine-linked oxoethoxy group with a 4-methylbenzoyl moiety. The phenyl group at position 2 increases lipophilicity compared to the methyl group in the target compound.
  • 2-Methoxyethyl 5-[(2-Chlorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate ():

    • A 2-chlorobenzyloxy group at position 5 introduces steric bulk and electron-withdrawing effects.
    • Chlorine enhances electronegativity, which may improve binding to electron-rich biological targets but increases molecular weight (MW: ~409 g/mol vs. target ~434 g/mol).
  • Methyl 5-[(3,4-Dimethoxybenzoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate ():

    • The 3,4-dimethoxybenzoyloxy group provides two methoxy substituents for hydrogen bonding.
    • Methyl ester at position 3 offers faster metabolic clearance compared to methoxyethyl.

Substituent Variations at Position 3 (Ester Group)

  • Ethyl 5-Bromo-1-benzofuran-2-carboxylate ():

    • A simple ethyl ester at position 3 lacks the methoxyethyl group, reducing solubility in polar solvents.
    • Bromine at position 5 increases halogen-related toxicity risks.
  • 2-Methoxyethyl 6-Bromo-5-[(2,6-Dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate ():

    • Bromine and dichlorophenyl groups significantly increase molecular weight (MW: ~486 g/mol) and lipophilicity.
    • The dichlorophenyl moiety may enhance cytotoxicity but also raise safety concerns.

Functional Group Comparisons

  • Sulfonyl/Sulfinyl Derivatives ():

    • Compounds like Methyl 2-(5-Bromo-3-methylsulfinyl-1-benzofuran-2-yl)acetate () exhibit sulfinyl groups that form strong hydrogen bonds, enhancing crystallinity and stability.
    • The target compound lacks sulfur-based groups, relying instead on ester and furan interactions.
  • Halogenated Derivatives (): Halogens (e.g., Cl, Br) improve binding affinity but increase metabolic stability risks.

Structural and Pharmacological Implications

Physicochemical Properties

  • Solubility : The methoxyethyl ester in the target compound likely improves aqueous solubility compared to ethyl or methyl esters (e.g., ).
  • Stability : The absence of hydrolytically sensitive groups (e.g., hydrazine in ) may enhance stability under physiological conditions.

Pharmacokinetics

  • Bioavailability : The furan-2-ylmethoxy group may facilitate passive diffusion through membranes, while the benzofuran core supports target engagement.

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